molecular formula C24H30N2O3 B4610243 5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione

Cat. No.: B4610243
M. Wt: 394.5 g/mol
InChI Key: YWUYOARTPQYIGP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione is a complex organic compound that falls under the category of imidazolidinediones This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of the imidazolidine ring, followed by the introduction of the phenoxy and butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen.

    Substitution: Various substituents can be introduced into the molecule, replacing existing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,4-imidazolidinedione: A simpler derivative with similar core structure but fewer functional groups.

    3-Phenyl-2,4-imidazolidinedione: Another related compound with a phenyl group attached to the imidazolidine ring.

Uniqueness

5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-23(2,18-10-6-5-7-11-18)19-12-14-20(15-13-19)29-17-9-8-16-26-21(27)24(3,4)25-22(26)28/h5-7,10-15H,8-9,16-17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYOARTPQYIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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